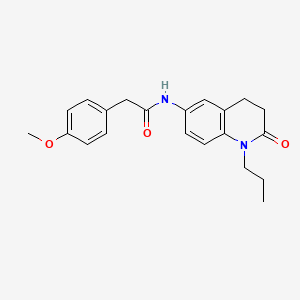

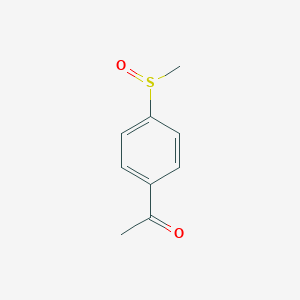

![molecular formula C17H17F2N3O4S B2531849 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2097868-23-8](/img/structure/B2531849.png)

4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine" is a complex molecule that may be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer potential properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the functionalization of aromatic systems or heterocycles. For instance, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the introduction of substituents into the pyridine ring to achieve selective inhibition of cyclooxygenase isozymes . Similarly, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas includes the reaction of isothiocyanate with amines in dry tetrahydrofuran . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate difluoromethanesulfonyl and pyrrolidinyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and mass spectrometry . Single-crystal X-ray diffraction provides detailed information on the three-dimensional arrangement of atoms within a crystal lattice. Non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric effects play a significant role in the stability and reactivity of these molecules .

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the presence of functional groups and the overall molecular structure. For example, pyrazole derivatives exhibit specificity in their Knoevenagel reaction, which is affected by the substituents on the aromatic aldehyde . The presence of sulfonyl groups can also impact the reactivity, as seen in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, where the sulfonyl group is essential for the desired transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure. For instance, the presence of sulfonyl, sulfinyl, and sulfanyl groups can significantly affect the electronic properties and, consequently, the spin states of iron(II) complexes . These properties are crucial for applications in materials science, such as in the design of spin-crossover materials. The oxidation state of sulfur in these groups can stabilize different spin states, which is an important consideration in the analysis of the target compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds that share structural similarities with 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine. Studies have developed methodologies for synthesizing complex molecules that incorporate elements like sulfonyl, pyrrolidine, and pyrimidine units. For example, investigations into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents highlight the utility of related pyrimidine derivatives in medicinal chemistry (Redda & Gangapuram, 2007). Moreover, the development of novel pyrrolidines containing sulfonyl substituents showcases the interest in modifying pyrrolidine frameworks for enhanced properties (Markitanov et al., 2016).

Molecular Interactions and Properties

Significant work has been directed towards understanding the molecular interactions and properties of compounds with pyrrolidine and sulfonyl components. For instance, the study of non-covalent interactions in thioureas derived from pyrimidine showcases the intricacies of hydrogen bonding and molecular assembly (Zhang et al., 2018). Such insights are crucial for designing materials with specific functions or therapeutic molecules with targeted binding affinities.

Applications in Materials Science

Research also explores the application of related compounds in materials science, particularly in the synthesis of polymers and coatings. For example, the characterization of polypyrrole films synthesized in different solvents, including those containing sulfonyl groups, reveals how solvent choice affects polymer properties like electroconductivity and morphology (Viau et al., 2014). This research is foundational for developing advanced materials for electronic applications.

Therapeutic Potential and Biological Activities

There's a keen interest in assessing the biological activities of compounds featuring pyrrolidine and sulfonyl moieties. Investigations into the synthesis of pyrrolo[2,3-d]pyrimidines as potential antifolates targeting both thymidylate and purine nucleotide biosynthesis demonstrate the therapeutic potential of these compounds (Liu et al., 2015). Such studies are pivotal for the development of new drugs with multiple targets, which could be more effective in treating diseases with complex pathologies.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-11-20-8-6-15(21-11)26-12-7-9-22(10-12)16(23)13-4-2-3-5-14(13)27(24,25)17(18)19/h2-6,8,12,17H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOKZTHZZDMAJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

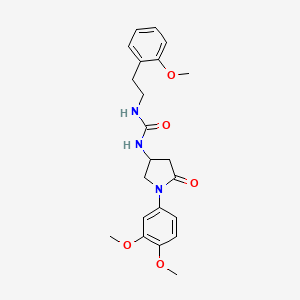

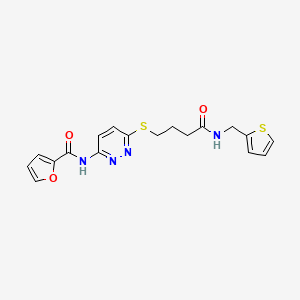

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2531771.png)

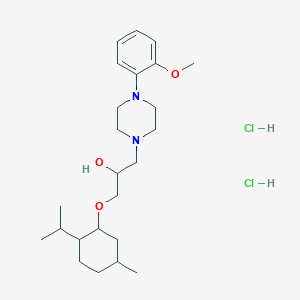

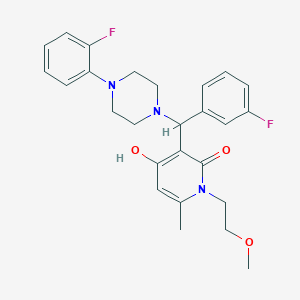

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)

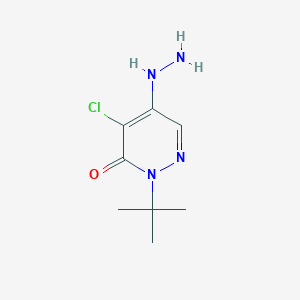

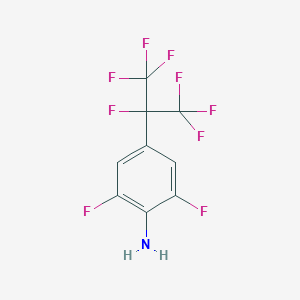

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide](/img/structure/B2531785.png)

![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)

![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)